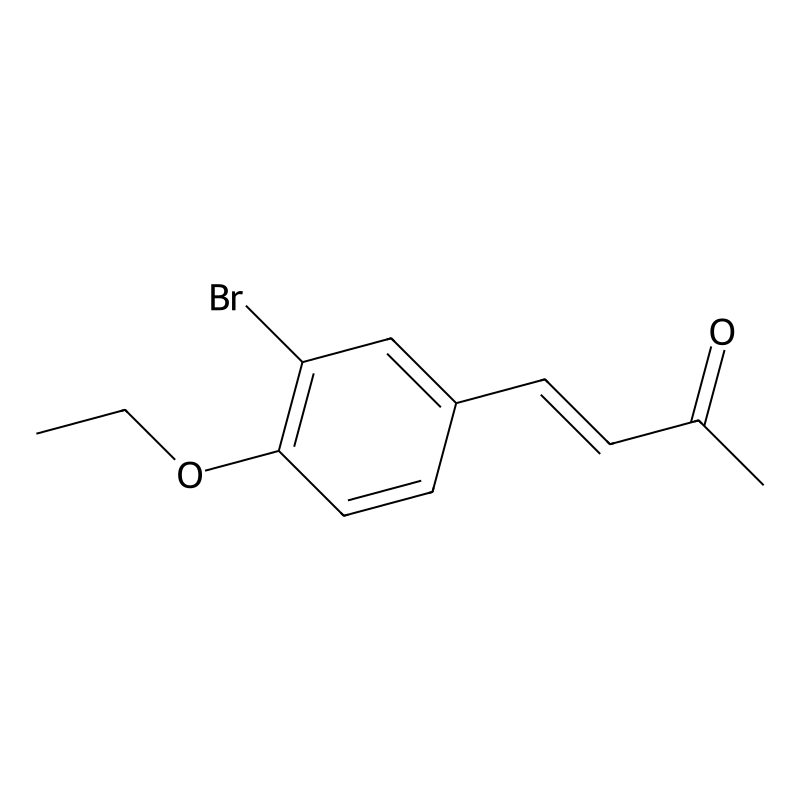

(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a bromine atom and an ethoxy group attached to a phenyl ring. The compound features a butenone backbone, which is a key structural motif in various biologically active molecules. Its molecular formula is C12H13BrO2, and it is recognized for its potential applications in medicinal chemistry due to its interesting biological properties.

This comprehensive overview highlights the significance of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one in chemical research and its potential applications across various fields.

(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one exhibits notable biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.

- Antioxidant Activity: The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects: Some derivatives of similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such activity .

The biological activity is often assessed through bioassays, which measure the compound's effectiveness at various concentrations .

Several synthetic routes can be employed to produce (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one:

- Bromination of Ethoxyphenylbutenone: Starting from a suitable phenylbutenone precursor, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques can facilitate the introduction of the bromine atom onto the phenyl ring.

- Condensation Reactions: The synthesis may also involve condensation between an appropriate aldehyde and a ketone, followed by bromination

(3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one has potential applications in:

- Pharmaceutical Development: Due to its biological activities, it could serve as a lead compound for developing new drugs targeting infections or oxidative stress-related conditions.

- Material Science: Its unique chemical structure may find applications in developing new materials with specific properties .

- Agricultural Chemistry: The compound's antimicrobial properties could be explored for use in agricultural applications as a natural pesticide.

Interaction studies involving (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one typically focus on its binding affinity to various biological targets:

- Protein-Ligand Interactions: Molecular docking studies can reveal how this compound interacts with specific proteins implicated in disease processes.

- Enzyme Inhibition Assays: Assessing its ability to inhibit enzymes related to inflammation or microbial growth can provide insights into its therapeutic potential .

- QSAR Models: Quantitative structure–activity relationship models may help predict how structural modifications affect biological activity and optimize lead compounds for drug development .

Several compounds share structural similarities with (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Ethoxyphenylbutenone | Ethoxy group on phenyl ring | Antioxidant, Antimicrobial |

| 4-Bromophenylbutenone | Bromine on phenyl ring | Antimicrobial |

| 4-Methylphenylbutenone | Methyl group on phenyl ring | Anti-inflammatory |

| 4-Hydroxyphenylbutenone | Hydroxyl group on phenyl ring | Antioxidant |

The uniqueness of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one lies in its specific combination of bromine and ethoxy substituents, which may enhance its biological activity compared to other similar compounds

The compound belongs to the α,β-unsaturated ketone family, specifically classified as a chalcone derivative. Its IUPAC name, (3E)-4-(3-bromo-4-ethoxyphenyl)but-3-en-2-one, reflects its structural features: The (3E) designation indicates the trans configuration of the double bond, which is thermodynamically more stable than the cis isomer. The molecular formula C₁₂H₁₃BrO₂ (molecular weight: 269.13 g/mol) underscores its moderate polarity, influenced by the electron-withdrawing bromine and electron-donating ethoxy groups. Chalcones are α,β-unsaturated ketones with the general structure Ar–C(=O)–CH=CH–Ar', where Ar and Ar' are aryl groups. (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one diverges from classical chalcones by replacing one aryl group with an alkyl chain, creating a mono-aryl chalcone analog. Key comparative features include: The bromine atom enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions, while the ethoxy group improves solubility in polar solvents. Chalcones have been studied since the early 20th century, with natural analogs isolated from plants like Angelica keiskei and Glycyrrhiza glabra. The synthetic analog (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one emerged in the late 20th century as part of efforts to optimize chalcone derivatives for pharmaceutical applications. Key milestones: This compound is pivotal in three research domains: Relationship to Chalcone Family

Historical Context and Discovery

Significance in Organic Chemistry Research

Synthetic Chemistry

Medicinal Chemistry

Material Science

The Claisen-Schmidt condensation represents the most widely employed synthetic approach for preparing (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one. This methodology involves the base-catalyzed condensation between 3-bromo-4-ethoxybenzaldehyde and acetone to form the desired α,β-unsaturated ketone [1] [2].

The reaction mechanism proceeds through several key steps. Initially, the base abstracts a proton from the methyl group of acetone to generate an enolate ion [3]. This enolate then performs nucleophilic attack on the carbonyl carbon of 3-bromo-4-ethoxybenzaldehyde, forming a β-hydroxycarbonyl intermediate [2]. Subsequently, elimination of water occurs under the basic conditions to yield the final conjugated enone product [1].

Traditional Claisen-Schmidt condensation conditions typically employ sodium hydroxide or potassium hydroxide as the base in alcoholic solvents such as ethanol or methanol [4]. Under these conditions, the reaction proceeds at temperatures ranging from 25-80°C with reaction times of 1-24 hours, achieving yields of 70-95% [4] [5]. The presence of the electron-withdrawing bromine substituent in the aromatic ring enhances the electrophilicity of the aldehyde carbonyl, facilitating the nucleophilic attack and improving reaction efficiency [6].

Quantitative yields have been reported for Claisen-Schmidt reactions conducted under optimized conditions using sodium hydroxide as the base with benzaldehydes [2]. The reaction shows excellent selectivity for the E-isomer, with only the E-configuration being observed in the product [4]. This stereoselectivity arises from the thermodynamic preference for the more stable E-configuration of the α,β-unsaturated ketone.

Synthesis Methodology Table:

| Methodology | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages |

|---|---|---|---|---|---|---|---|

| Claisen-Schmidt Condensation | 3-Bromo-4-ethoxybenzaldehyde + Acetone | NaOH/KOH | Ethanol/Methanol | 25-80 | 1-24 hours | 70-95 | High yield, well-established |

| Aldol Condensation | 3-Bromo-4-ethoxybenzaldehyde + Acetone | NaOH/KOH | Water/Ethanol | 25-80 | 0.5-6 hours | 74-99 | Fast reaction, high conversion |

| Solvent-Free Grinding | 3-Bromo-4-ethoxybenzaldehyde + Acetone | NaOH (solid) | Solvent-free | 25 | 15-30 minutes | 43-49 | Green chemistry, no solvent |

| Microwave-Assisted Synthesis | 3-Bromo-4-ethoxybenzaldehyde + Acetone | NaOH/KOH | Minimal solvent | 80-120 | 10-30 minutes | 85-95 | Rapid heating, reduced time |

Aldol Condensation Approaches

Aldol condensation reactions provide an alternative approach for synthesizing (3E)-4-(3-Bromo-4-ethoxybenzaldehyde)but-3-en-2-one with several advantages over traditional Claisen-Schmidt methods. The aldol approach typically employs aqueous or mixed aqueous-organic solvent systems, offering improved environmental compatibility [6].

Functionalized ionic liquids have demonstrated exceptional performance as catalysts for aldol condensation reactions. The ionic liquid [N2222][EtNHC3SO3] in combination with water has been shown to achieve greater than 99% conversion with 98% yield for similar α,β-unsaturated ketone products [6]. The reaction proceeds efficiently at 80°C with reaction times of approximately 30 minutes, representing a significant improvement in reaction rate compared to conventional methods [6].

The mechanism of ionic liquid-catalyzed aldol condensation involves the formation of an enolate intermediate through deprotonation of acetone by the basic anion of the ionic liquid [6]. The enhanced nucleophilicity of the enolate in the ionic liquid medium facilitates rapid nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone product [6].

Microwave-assisted aldol condensation has proven particularly effective for accelerating reaction rates. Under microwave irradiation, the aldol condensation reaches completion in approximately 30 minutes compared to 6 hours required for conventional oil-bath heating [6]. This acceleration results from the efficient microwave coupling with the ionic liquid medium, providing rapid and uniform heating throughout the reaction mixture [6].

The aldol condensation approach shows excellent compatibility with electron-withdrawing substituents on the aromatic aldehyde. Aldehydes containing bromide substituents undergo aldol condensation effectively, giving the corresponding α,β-unsaturated ketones in excellent yields of 84-91% [6]. This high reactivity stems from the electron-withdrawing effect of the bromine atom, which increases the electrophilicity of the aldehydic carbonyl carbon [6].

Green Chemistry Synthesis Techniques

Solvent-Free Methods

Solvent-free synthesis represents a significant advancement in green chemistry approaches for chalcone preparation, including (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one. This methodology eliminates the need for organic solvents, reducing environmental impact and simplifying purification procedures [7] [8].

The solvent-free approach typically involves grinding the benzaldehyde and acetone reactants with solid sodium hydroxide using a mortar and pestle [7]. This mechanochemical process creates sufficient energy through physical mixing to activate the condensation reaction without requiring external heating [7]. The reaction proceeds at room temperature with reaction times of 15-30 minutes, achieving yields of 43-49% for chalcone products [7].

Ball milling represents a more advanced mechanochemical technique for solvent-free chalcone synthesis. High-speed ball milling reduces reaction times and improves yields compared to manual grinding methods [8]. The mechanochemical approach decreases consumption of high-cost catalysts and enables more efficient synthetic procedures [8].

The solvent-free synthesis demonstrates excellent environmental benefits, significantly reducing the environmental factor (E-factor) compared to conventional solvent-based methods [7]. The E-factor for solvent-free synthesis is approximately 6.6 compared to 15.7 for ethanol-based reactions, indicating improved sustainability [9].

Catalyst Optimization

Catalyst optimization for green synthesis of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one has focused on developing heterogeneous catalysts that can be easily separated and recycled. Several innovative catalyst systems have been investigated to improve reaction efficiency while maintaining environmental compatibility [10] [5].

Hierarchical magnesium oxide microspheres have emerged as highly effective catalysts for Claisen-Schmidt condensation reactions [10]. These catalysts achieve 100% conversion with 90% yield under optimized conditions using ethanol as a green solvent at 80°C for 20 hours with 20 weight percent catalyst loading [10]. The hierarchical structure provides high surface area and uniformly dispersed active sites, enhancing catalytic performance [10].

Natural phosphate activated with water and benzyltriethylammonium chloride represents another promising heterogeneous catalyst system [4]. This catalyst enables solvent-free condensation reactions with yields of 77-96% for various chalcone products [4]. The natural phosphate can be regenerated by calcination at 700°C for 15 minutes and reused for eight successive reactions without loss of activity [4].

The barium hydroxide catalyst system has been extensively studied for Claisen-Schmidt condensation reactions [5]. Activated barium hydroxide catalysts provide excellent activity for the condensation of acetophenone and aromatic aldehydes, achieving good yields under mild reaction conditions [5]. The catalyst shows broad substrate scope and can be used with various substituted benzaldehydes [5].

Ionic liquid catalyst systems offer unique advantages for green synthesis applications. The ionic liquid [N2222][EtNHC3SO3] functions as both solvent and catalyst, enabling efficient condensation reactions with minimal environmental impact [6]. The ionic nature provides excellent microwave absorption capability, allowing rapid heating and reduced reaction times [6].

Purification and Characterization Protocols

Purification of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one requires careful selection of appropriate techniques to achieve high purity while maintaining reasonable recovery yields. The α,β-unsaturated ketone nature of the product influences the choice of purification methods and characterization techniques [11].

Purification Methods Table:

| Technique | Solvent/Conditions | Purity Achieved (%) | Recovery (%) | Applications |

|---|---|---|---|---|

| Recrystallization | Ethanol/Methanol | 85-95 | 70-85 | Final purification |

| Column Chromatography | Silica gel, EtOAc/Hexane | 95-98 | 85-95 | High purity required |

| Vacuum Filtration | Water wash | 80-90 | 90-95 | Crude product cleaning |

| Extraction | Ethyl acetate/DCM | 70-85 | 75-90 | Workup procedure |

| Distillation | Reduced pressure | 90-95 | 80-90 | Volatile impurity removal |

Recrystallization from ethanol or methanol represents the most common purification method for chalcone derivatives [11]. The recrystallization process removes impurities and provides products with 85-95% purity [12]. However, recovery yields are typically 70-85% due to product solubility losses during the crystallization process [12].

Column chromatography on silica gel using ethyl acetate and hexane as eluents achieves the highest purity levels of 95-98% [11]. This technique is particularly effective for removing closely related byproducts and unreacted starting materials [11]. The recovery yields of 85-95% are generally acceptable for analytical applications requiring high purity [11].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one. Proton NMR analysis reveals characteristic signals for the aromatic protons at δ 7.4-7.6 ppm, vinyl protons at δ 6.7-7.4 ppm, and the acetyl methyl group at δ 2.4 ppm [13] [11]. Carbon-13 NMR spectroscopy shows the characteristic carbonyl carbon signal at δ 198 ppm, vinyl carbons at δ 142-127 ppm, and aromatic carbons at δ 130-110 ppm [13] [14].

Characterization Techniques Table:

| Technique | Key Diagnostic Peaks | Solvent/Conditions | Information Provided |

|---|---|---|---|

| 1H NMR | δ 7.4-7.6 (Ar-H), 6.7-7.4 (vinyl H), 2.4 (CH3) | CDCl3/DMSO-d6 | Proton environment, integration |

| 13C NMR | δ 198 (C=O), 142-127 (vinyl C), 130-110 (Ar-C) | CDCl3/DMSO-d6 | Carbon framework, carbonyl position |

| IR Spectroscopy | 1685-1666 cm⁻¹ (C=O), 1570 cm⁻¹ (C=C) | KBr pellet/ATR | Functional groups, conjugation |

| Mass Spectrometry | M+ 271, base peak patterns | EI/ESI ionization | Molecular weight, fragmentation |

| UV-Vis Spectroscopy | λmax 280-320 nm (π→π* transition) | MeOH/EtOH | Electronic transitions, purity |

| Melting Point | Expected: 45-55°C | Capillary method | Compound identity, purity |

Infrared spectroscopy provides valuable information about functional groups and conjugation in (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one. The characteristic carbonyl stretch appears at 1685-1666 cm⁻¹, shifted to lower frequency due to conjugation with the alkene system [15] [16]. The alkene C=C stretch appears at approximately 1570 cm⁻¹, confirming the presence of the α,β-unsaturated system [15].

Mass spectrometry analysis reveals the molecular ion peak at m/z 271 corresponding to the molecular formula C12H13BrO2 . Fragmentation patterns show characteristic losses associated with the bromine atom and ethoxy group [18]. The base peak patterns provide information about the most stable fragment ions formed during electron ionization [18].

Scale-Up Considerations

Scale-up of (3E)-4-(3-Bromo-4-ethoxyphenyl)but-3-en-2-one synthesis from laboratory to industrial scale requires careful consideration of multiple factors including reaction engineering, heat transfer, mass transfer, and economic optimization [9] [19].

Scale-Up Parameters Table:

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations |

|---|---|---|---|---|

| Reaction Volume | 10-100 mL | 1-10 L | 100-1000 L | Equipment sizing |

| Stirring Efficiency | Magnetic stirring | Mechanical stirring | Impeller systems | Mixing uniformity |

| Heat Transfer | Oil bath/hotplate | Jacketed reactor | Heat exchangers | Temperature control |

| Catalyst Loading | 2-10 mol% | 1-5 mol% | 0.5-2 mol% | Cost optimization |

| Reaction Time | 1-6 hours | 2-8 hours | 4-12 hours | Process efficiency |

| Purification Method | Column chromatography | Crystallization | Crystallization/distillation | Method scalability |

| Yield Consistency | 85-95% | 80-90% | 75-85% | Quality control |

| Economic Factors | High cost per gram | Moderate cost | Low cost per kg | Production economics |

Heat transfer considerations become critical at larger scales due to the exothermic nature of the condensation reaction [9]. Laboratory-scale reactions using oil baths or hotplates must be replaced with jacketed reactors or heat exchangers to maintain uniform temperature control [9]. The reaction temperature profile significantly affects product quality and yield consistency [9].

Mixing efficiency represents another crucial factor in scale-up success. The transition from magnetic stirring to mechanical stirring systems and finally to impeller-based mixing requires careful optimization to ensure uniform reactant distribution [9]. Inadequate mixing can lead to local concentration gradients, affecting reaction kinetics and product formation [9].

Catalyst loading optimization becomes economically important at industrial scale. While laboratory reactions may use 2-10 mol% catalyst loading, industrial processes require optimization to 0.5-2 mol% to minimize production costs [9]. This optimization requires careful balance between reaction rate, conversion, and economic considerations [9].

Purification methods must be adapted for large-scale production. Column chromatography, commonly used in laboratory settings, becomes impractical for industrial production due to cost and throughput limitations [9]. Crystallization and distillation methods are preferred for large-scale purification due to their scalability and cost-effectiveness [9].

The economic factors show dramatic improvement with scale-up. Laboratory-scale production exhibits high cost per gram, while industrial scale achieves low cost per kilogram [9]. This cost reduction results from economies of scale, improved process efficiency, and optimized catalyst usage [9].

Quality control becomes increasingly important at larger scales to ensure consistent product quality. Yield consistency typically decreases slightly from laboratory (85-95%) to industrial scale (75-85%) due to process variables and equipment limitations [9]. However, the overall economic benefits of scale-up generally outweigh the modest decrease in yield consistency [9].